5,6-Dihydroindolo[1,2-c]quinazoline
Overview
Description
5,6-Dihydroindolo[1,2-c]quinazoline is an organic compound with a molecular formula of C15H12N2 . It is a heterocyclic compound with a structure consisting of two fused six-membered aromatic rings .
Synthesis Analysis
A novel approach has been developed for synthesizing unexpected dihydroindolo[1,2-c]-quinazolines (DINQ) and dihydroindolo[3,2-b]indole (DINI) compounds using N-vinylazoles as starting materials. The presence of a Mo-catalyst was found to be essential for the formation of DINQs from skatole derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of N-vinylindoles and skatoles. The presence of a Mo-catalyst was found to be essential for the formation of DINQs from skatole derivatives .Physical And Chemical Properties Analysis
This compound is a light yellow crystalline solid. It has an average mass of 220.269 Da and a monoisotopic mass of 220.100052 Da .Scientific Research Applications
Synthesis Techniques and Characteristics
- 5,6-Dihydroindolo[1,2-c]quinazoline and its derivatives are synthesized using various methods, highlighting their chemical versatility and potential for diverse applications. Wang et al. (2019) developed a chiral phosphoric acid-catalyzed synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, notable for their quaternary stereogenic centers (Wang et al., 2019). Similarly, Jiang et al. (2012) reported a copper-catalyzed domino synthesis of 5,12-dihydroindolo[2,1-b]quinazoline derivatives, which demonstrates the compound's adaptability in different chemical reactions (Jiang et al., 2012).
Catalysis and Chemical Reactions
- This compound compounds have been utilized in catalytic processes. Guo et al. (2019) explored the use of these compounds in palladium-catalyzed cyclocarbonylation reactions, using CO as a carbonyl source (Guo et al., 2019). This highlights the compound's role in facilitating complex chemical transformations.
Potential in Medical Research
- The derivatives of this compound have shown potential in medical research. For example, a study by Aguirre et al. (2020) identified a derivative as a modest inhibitor of DNA gyrase, a key enzyme in bacterial DNA replication (Aguirre et al., 2020). This suggests possible applications in developing new antibacterial agents.
Drug-Likeness and Antimicrobial Activity
- Antypenko et al. (2022) investigated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines, a variant of this compound, predicting their drug-likeness and potential for antimicrobial activity (Antypenko et al., 2022).
Structural Analysis and Modification
- Structural analysis and modification of this compound derivatives have been a focus in some studies. Bergman et al. (1987) conducted stereochemical studies using NMR and X-ray techniques on indolo[2,1-b]quinazolines, providing insight into the molecular structure and possible modifications of these compounds (Bergman et al., 1987).
Future Directions
properties
IUPAC Name |
5,6-dihydroindolo[1,2-c]quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-4-8-14-11(5-1)9-15-12-6-2-3-7-13(12)16-10-17(14)15/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEUNSMCEGSZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC=CC=C2C3=CC4=CC=CC=C4N31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434906 | |
Record name | 5,6-Dihydroindolo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159021-55-3 | |
Record name | 5,6-Dihydroindolo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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